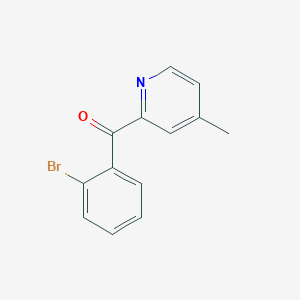

2-(2-Bromobenzoyl)-4-methylpyridine

CAS No.: 1187164-95-9

Cat. No.: VC3421153

Molecular Formula: C13H10BrNO

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187164-95-9 |

|---|---|

| Molecular Formula | C13H10BrNO |

| Molecular Weight | 276.13 g/mol |

| IUPAC Name | (2-bromophenyl)-(4-methylpyridin-2-yl)methanone |

| Standard InChI | InChI=1S/C13H10BrNO/c1-9-6-7-15-12(8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 |

| Standard InChI Key | ZRXWVMISCJOWOF-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br |

| Canonical SMILES | CC1=CC(=NC=C1)C(=O)C2=CC=CC=C2Br |

Introduction

Structural Characteristics and Basic Properties

2-(2-Bromobenzoyl)-4-methylpyridine belongs to the class of aromatic ketones featuring a heterocyclic pyridine ring. The molecular structure consists of a 4-methylpyridine core with a 2-bromobenzoyl group attached at the 2-position of the pyridine ring. This arrangement creates a molecule with interesting electronic and steric properties due to the ortho-positioning of the bromine atom on the benzoyl group.

Physical Properties

The compound typically exists as a crystalline solid at room temperature, with physical properties similar to related bromobenzoylpyridine derivatives. Based on established structure-property relationships in similar compounds, the expected physical properties are summarized in Table 1.

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₁₀BrNO |

| Molecular Weight | Approximately 276.13 g/mol |

| Physical State | Crystalline solid |

| Color | Off-white to pale yellow |

| Melting Point | Expected range: 95-115°C |

| Solubility | Soluble in dichloromethane, chloroform, DMSO; partially soluble in ethanol, methanol; poorly soluble in water |

| Log P | Estimated 3.2-3.8 (lipophilic) |

| pKa | Estimated 3.5-4.5 (for pyridine nitrogen) |

These properties make the compound suitable for various applications in organic synthesis and potentially in pharmaceutical development, where its lipophilicity and heterocyclic structure can be advantageous.

Synthesis Methodologies

Multiple synthetic routes can be employed to prepare 2-(2-Bromobenzoyl)-4-methylpyridine, with the most common approach involving the acylation of 4-methylpyridine with 2-bromobenzoyl chloride.

Friedel-Crafts Acylation Pathway

The primary synthetic route involves a modified Friedel-Crafts acylation reaction between 4-methylpyridine and 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst.

General Reaction Scheme:

-

Activation of 2-bromobenzoyl chloride with a Lewis acid catalyst (AlCl₃)

-

Nucleophilic attack by 4-methylpyridine at the activated carbonyl

-

Formation of the ketone bond and subsequent workup to isolate the product

Reaction Conditions:

-

Solvent: Anhydrous dichloromethane or toluene

-

Temperature: Initial cooling to 0-5°C, followed by gradual warming to room temperature

-

Catalyst: Aluminum chloride (AlCl₃) or other Lewis acids

-

Inert atmosphere: Typically conducted under nitrogen or argon

Organometallic Coupling:

A palladium-catalyzed coupling reaction between 2-bromopyridine derivatives and organometallic reagents derived from 2-bromobenzoic acid can also be employed. This approach offers more selective functionalization but requires more sophisticated reagents and conditions.

Direct C-H Activation:

Recent advances in C-H activation chemistry provide methods for directly introducing the bromobenzoyl group at the 2-position of 4-methylpyridine through transition metal catalysis, typically using ruthenium or iridium catalysts.

Chemical Reactivity Profile

The reactivity of 2-(2-Bromobenzoyl)-4-methylpyridine is determined by three key functional elements: the pyridine nitrogen, the ketone carbonyl, and the aryl bromide. Each of these sites presents distinct reactivity patterns.

Pyridine Ring Reactivity

The pyridine nitrogen acts as a weak base and can participate in coordination chemistry with transition metals. The 4-methyl group enhances electron density in the pyridine ring through inductive effects, slightly increasing the basicity of the nitrogen compared to unsubstituted pyridine.

Carbonyl Functionality

The ketone group can undergo typical carbonyl reactions:

-

Reduction to secondary alcohols using NaBH₄ or LiAlH₄

-

Nucleophilic addition reactions

-

Condensation reactions with amines to form imines

-

Wittig reactions to form alkenes

Bromine Substituent Reactivity

The ortho-bromine on the benzoyl group is particularly valuable for further functionalization:

-

Metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Lithium-halogen exchange reactions

-

Grignard reagent formation

This reactive handle makes 2-(2-Bromobenzoyl)-4-methylpyridine an excellent building block for synthesizing more complex molecular architectures.

Applications in Chemical Research and Development

Medicinal Chemistry Applications

2-(2-Bromobenzoyl)-4-methylpyridine serves as an important intermediate in medicinal chemistry due to its structural features that can be leveraged for developing bioactive compounds.

Structure-Activity Relationship Considerations:

The ortho-bromine positioning creates a distinct molecular geometry that affects binding interactions with biological targets, potentially providing unique pharmacological profiles compared to para-substituted analogs.

Applications in Materials Science

The compound's extended conjugation and ability to participate in coordination chemistry make it potentially useful in:

-

Organic light-emitting diodes (OLEDs)

-

Photosensitizers for solar cells

-

Coordination polymers with interesting optical properties

| Target Class | Potential Interaction Mechanism | Biological Consequence |

|---|---|---|

| Kinase Enzymes | ATP-competitive binding at the catalytic site | Inhibition of cellular signaling pathways |

| G-Protein Coupled Receptors | Ligand binding at orthosteric or allosteric sites | Modulation of receptor signaling |

| COX Enzymes | Binding at the active site | Anti-inflammatory activity |

| Microtubule-Associated Proteins | Interference with protein-protein interactions | Anti-proliferative effects |

Structure-Based Activity Predictions

The ortho-bromine position in the benzoyl group creates a distinct three-dimensional shape compared to para-substituted analogs, potentially affecting:

-

Binding orientation in protein active sites

-

Metabolic stability due to steric hindrance

-

Distribution of electron density across the molecule

-

Hydrogen bonding patterns

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected key NMR signals for 2-(2-Bromobenzoyl)-4-methylpyridine:

¹H NMR (predicted, 400 MHz, CDCl₃):

-

δ 8.60-8.70 (d, 1H, pyridine H-6)

-

δ 7.60-7.75 (m, 2H, aromatic protons)

-

δ 7.30-7.50 (m, 3H, aromatic protons)

-

δ 7.15-7.25 (d, 1H, pyridine H-5)

-

δ 2.40-2.50 (s, 3H, CH₃)

¹³C NMR (predicted, 100 MHz, CDCl₃):

-

δ 195-198 (C=O)

-

δ 150-155 (pyridine C-2)

-

δ 148-150 (pyridine C-6)

-

δ 139-142 (pyridine C-4)

-

δ 130-138 (aromatic carbons)

-

δ 120-125 (pyridine C-3, C-5)

-

δ 20-22 (CH₃)

Infrared Spectroscopy

Expected characteristic IR absorption bands:

-

1670-1690 cm⁻¹ (C=O stretching)

-

1580-1600 cm⁻¹ (C=N stretching)

-

1400-1450 cm⁻¹ (aromatic C=C stretching)

-

750-770 cm⁻¹ (C-Br stretching)

Mass Spectrometry

Expected mass spectral fragmentation pattern would include:

-

Molecular ion peak at m/z 276 and 278 (characteristic bromine isotope pattern)

-

Fragment ions at m/z 197 (loss of bromine)

-

Fragment at m/z 169 (loss of CO after bromine loss)

-

Fragment at m/z 92 (4-methylpyridine fragment)

Structure-Activity Relationship (SAR) Studies

Comparison with structurally related compounds provides insights into the relationship between structure and activity:

Comparison with Positional Isomers

| Compound | Structural Difference | Effect on Reactivity | Effect on Biological Activity |

|---|---|---|---|

| 2-(2-Bromobenzoyl)-4-methylpyridine | Reference compound | Baseline | Baseline |

| 2-(4-Bromobenzoyl)-4-methylpyridine | Para-bromine on benzoyl | Lower steric hindrance, more linear molecular shape | Potentially different enzyme binding profile |

| 2-(2-Bromobenzoyl)-5-methylpyridine | Methyl at position 5 | Similar reactivity at carbonyl, different electronic effects on pyridine | Altered binding orientation in biological targets |

| 2-(2-Bromobenzoyl)-3-methylpyridine | Methyl at position 3 | Increased steric hindrance around reaction center | Potentially decreased biological activity due to conformational constraints |

Effect of Bromine Position

The ortho-bromine creates a unique conformational profile due to steric interactions with the carbonyl group, potentially leading to restricted rotation around the carbonyl-phenyl bond. This conformational restriction can significantly affect:

-

The compound's ability to adopt specific bioactive conformations

-

The accessibility of the carbonyl group to nucleophiles

-

The electronic distribution across the molecule

-

The metabolism profile in biological systems

Current Research Trends

Current research involving 2-(2-Bromobenzoyl)-4-methylpyridine and related compounds focuses on several promising areas:

Medicinal Chemistry Advancements

Researchers are exploring the optimization of bromobenzoylpyridine structures for targeted biological activities:

-

Development of kinase inhibitors with improved selectivity profiles

-

Creation of antibacterial agents to address resistance challenges

-

Design of anti-inflammatory compounds with reduced side effects

Synthetic Methodology Development

Novel approaches to synthesizing and functionalizing these compounds are being investigated:

-

Greener synthesis methods with reduced environmental impact

-

Stereoselective transformations of the carbonyl group

-

Site-selective functionalization of the pyridine ring

-

Novel cross-coupling protocols utilizing the bromine substituent

Materials Science Applications

Emerging applications in materials science leverage the structural features of these compounds:

-

Development of fluorescent probes for biological imaging

-

Creation of coordination complexes with unique photophysical properties

-

Design of responsive materials that change properties upon external stimuli

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume